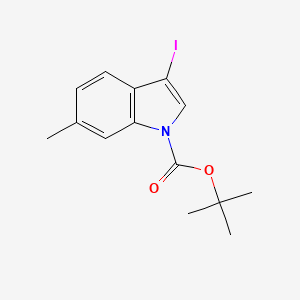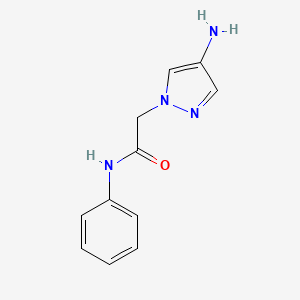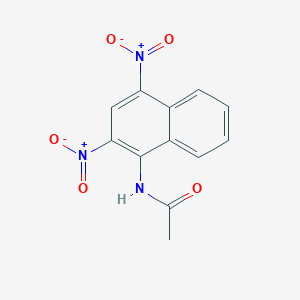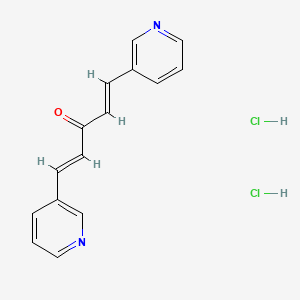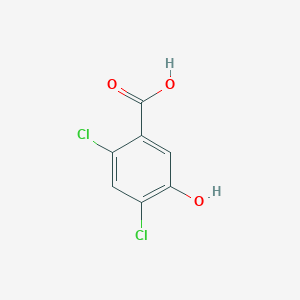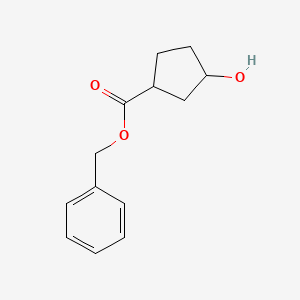
N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine
Vue d'ensemble
Description
N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine, also known as Propenyldihydroindenamine or PDI, is a novel amine compound with potential applications in the field of medicinal chemistry. It is a derivative of indene, a heterocyclic aromatic compound, and is composed of two nitrogen atoms, two carbon atoms, and three hydrogen atoms. It is an important research target for its unique properties, such as its ability to bind to a variety of molecules and its low toxicity.
Applications De Recherche Scientifique
Synthesis of Complex Compounds
N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine plays a role in the synthesis of complex organic compounds. For instance, an isomerization-ring-closing metathesis (RCM) approach used N-protected N-{2-[(1E)-prop-1-en-1-yl]benzyl}prop-2-en-1-amines to synthesize substituted 2,3-dihydro-1H-2-benzazepines and 1,2-dihydroisoquinolines (Panayides, Pathak, Koning, & Otterlo, 2007).
Pharmaceutical Applications
The compound is involved in the production of pharmaceuticals targeting specific receptors. For instance, derivatives of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indene showed affinity for dopamine D1 and D2 receptors, indicating potential as central nervous system agents (Claudi, Cingolani, Di Stefano, Giorgioni, Amenta, Barili, Ferrari, & Giuliani, 1996).
Synthesis in Medicinal Chemistry
It is used in the synthesis of medicinal compounds, such as N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. This synthesis involves asymmetric reductive amination (Boggs, Cobb, Gudmundsson, Jones, Matsuoka, Millar, Patterson, Samano, Trone, Xie, & Zhou, 2007).
Exploration in Organic Chemistry
The compound is also explored in organic chemistry for synthesizing novel structures. For example, novel psychoactive substances were studied, including 2-phenylethan-1-amines and N-benzyl-2-phenylethan-1-amines, which are related to this compound (Chapman, 2017).
Organic Photovoltaics
A study involving amine-containing polyelectrolytes, including polyethyleneimine (PEI) with 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN)-based non-fullerene acceptors (NFAs), highlighted the importance of these compounds in organic solar cell technology. It focused on the chemical interactions between PEI and INCN-based NFAs, revealing insights for developing chemically stable amine-containing polyelectrolytes in solar cell applications (Kyeong, Lee, Daboczi, Stewart, Yao, Cha, Luke, Lee, Durrant, Kim, & Hong, 2021).
Propriétés
IUPAC Name |
N-prop-2-enyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h2-6,12-13H,1,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAZWTZFMPXUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



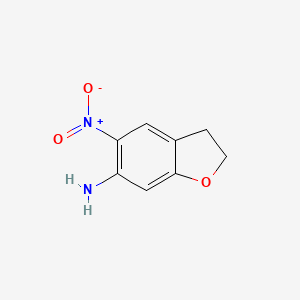
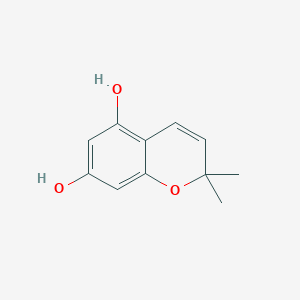
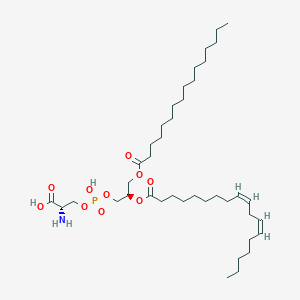
![5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3332647.png)
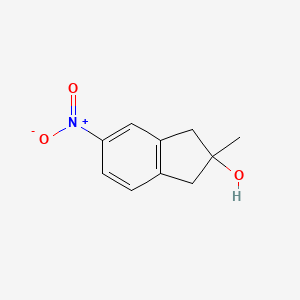
![(4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine](/img/structure/B3332666.png)

